rac trans-4-Hydroxy Glyburide-13C,d3
Description
Overview of Glyburide (B1671678) (Glibenclamide) and its Therapeutic Context
Glyburide, also known internationally as glibenclamide, is a second-generation sulfonylurea medication primarily prescribed for the management of type 2 diabetes mellitus. nih.govresearchgate.netaxios-research.comcymitquimica.comscribd.com Its principal mechanism of action involves stimulating the release of insulin (B600854) from the beta cells of the pancreas. researchgate.netaxios-research.comcymitquimica.comscribd.comnih.gov This is achieved by binding to and closing ATP-sensitive potassium channels on the beta cell membrane, which leads to cell depolarization and an influx of calcium ions, ultimately triggering insulin secretion. researchgate.netaxios-research.comcymitquimica.comnih.gov Glyburide is used as an adjunct to diet and exercise to improve glycemic control in adults. nih.govscribd.com
The medication is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, into metabolites that are then excreted through both urine and feces. nih.govaxios-research.comcymitquimica.com Understanding the pharmacokinetic profile of glyburide, including its absorption, high plasma protein binding, and metabolic fate, is crucial for its effective therapeutic use. axios-research.comcymitquimica.com
Importance of Drug Metabolite Research in Pharmaceutical Sciences
Thorough characterization of drug metabolites is essential for:
Assessing Safety and Efficacy: Identifying and evaluating the pharmacological and toxicological activity of metabolites is critical to understanding the complete safety and efficacy profile of a drug. researchgate.netresearchgate.net
Understanding Pharmacokinetics: The rate of metabolism and the nature of the metabolites formed are key determinants of a drug's bioavailability, half-life, and potential for drug-drug interactions. lumiprobe.comresearchgate.net
Regulatory Approval: Regulatory agencies like the FDA require comprehensive data on the metabolic fate of new drug candidates. researchgate.net
Rationale for Studying "rac trans-4-Hydroxy Glyburide" as a Key Metabolite
Glyburide is extensively metabolized in the liver into several hydroxylated derivatives. nih.govaxios-research.com Among these, 4-trans-hydroxycyclohexyl glyburide (M1) is a major metabolite. nih.govthermofisher.comdoi.org Studies have shown that this metabolite, along with others like 3-cis-hydroxyglyburide (M2b), can be pharmacologically active. thermofisher.com The formation of these metabolites is a significant pathway in the clearance of glyburide from the body, with approximately 50% of the metabolites being excreted in the urine and 50% in the bile. nih.govdoi.org
Given its prominence in the metabolic profile of glyburide and its potential pharmacological activity, the study of rac trans-4-Hydroxy Glyburide is crucial for a complete understanding of the drug's action and disposition in the body. thermofisher.comdoi.org
Role of Stable Isotope Labeling in Advanced Drug Metabolism Studies
Stable isotope labeling is a powerful technique that has become indispensable in drug metabolism and pharmacokinetic research. This method involves replacing one or more atoms in a drug molecule with their stable (non-radioactive) heavier isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). axios-research.com
The key advantages of using stable isotope-labeled compounds in drug metabolism studies include:
Enhanced Analytical Specificity: Mass spectrometry can easily distinguish between the labeled and unlabeled compounds due to their mass difference. This allows for the use of the labeled compound as an ideal internal standard in quantitative bioanalysis, correcting for variations during sample preparation and analysis.
Tracing Metabolic Fates: By administering a labeled drug, researchers can accurately trace its metabolic pathways and identify previously unknown metabolites.
Improved Pharmacokinetic Studies: Stable isotope labeling facilitates more precise and accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Safety: Unlike radioisotopes, stable isotopes are non-radioactive, making them safe for use in human studies.
The compound rac trans-4-Hydroxy Glyburide-13C,d3 is a prime example of a stable isotope-labeled standard. The incorporation of both carbon-13 and deuterium provides a distinct mass shift, making it an excellent tool for sensitive and specific quantification of the trans-4-Hydroxy Glyburide metabolite in complex biological matrices like plasma and urine.
Physicochemical and Analytical Profile of this compound
Physicochemical Properties
| Property | Value |
| CAS Number | 1217639-30-9 |
| Molecular Formula | C₂₂¹³CH₂₅D₃ClN₃O₆S |
| Molecular Weight | ~514.01 g/mol |
| Isotopic Purity | Typically >98% |
| Appearance | Likely a white to off-white solid |
This table is populated with data from chemical supplier catalogs and typical specifications for such compounds.
Application in Analytical Methods
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of glyburide and its metabolites in biological samples. nih.govnih.gov
Example LC-MS/MS Method Parameters for Glyburide Metabolite Quantification
| Parameter | Condition |
| Analytical Column | C18 reverse-phase column |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with a buffer (e.g., ammonium (B1175870) formate) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Analyte) | Specific precursor to product ion transition for trans-4-Hydroxy Glyburide |
| MS/MS Transition (Internal Standard) | Specific precursor to product ion transition for this compound |
This table represents typical conditions for LC-MS/MS analysis of glyburide metabolites where a stable isotope-labeled internal standard would be employed.
The use of a stable isotope-labeled internal standard like this compound is crucial for developing robust and accurate bioanalytical methods, which are essential for clinical pharmacokinetic studies and therapeutic drug monitoring.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H28ClN3O6S |
|---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3 |
InChI Key |
IUWSGCQEWOOQDN-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation of Rac Trans 4 Hydroxy Glyburide 13c,d3
The synthesis of a complex, isotopically labeled molecule such as rac trans-4-Hydroxy Glyburide-13C,d3 is a multi-step process that requires careful strategic planning. This involves not only the construction of the core molecular framework but also the precise introduction of stable isotopes at specific, non-exchangeable positions.
Strategies for Stable Isotope Labeling of Complex Molecules
The introduction of stable isotopes like Carbon-13 (¹³C) and Deuterium (B1214612) (D or ²H) into complex organic molecules is a fundamental technique in drug metabolism studies. These isotopes act as tracers, allowing for the differentiation and quantification of the drug and its metabolites from endogenous compounds in biological matrices using mass spectrometry. acs.orgnih.gov
Key strategies for stable isotope labeling include:
Incorporation of Labeled Precursors: This is a common approach where a starting material or an intermediate already containing the desired isotope(s) is used early in the synthetic route. symeres.com The choice of the labeled precursor is critical to ensure the final position of the isotope is in a metabolically stable part of the molecule.
Late-Stage Isotope Introduction: To improve synthetic efficiency and reduce costs, methods for introducing isotopes in the final stages of a synthesis are highly desirable. chemsrc.com This can involve reactions like methylation with isotopically labeled methyl iodide or reduction with a deuterated reducing agent.
Hydrogen Isotope Exchange (HIE): This technique involves the exchange of hydrogen atoms with deuterium or tritium (B154650) on a substrate molecule, often catalyzed by a metal. This method is particularly useful for late-stage labeling.
Design Considerations for Deuterium and Carbon-13 Labeling (e.g., non-exchangeable sites)
When designing an isotopically labeled standard, the primary consideration is the stability of the label. The isotopes must be placed in positions where they are not lost or exchanged during metabolic processes or analytical procedures. chemsrc.com
Deuterium Labeling: Deuterium atoms should be attached to carbon atoms that are not prone to enolization or other exchange mechanisms. Aromatic C-H bonds and C-H bonds on saturated alkyl chains are generally stable. Attaching deuterium to heteroatoms like oxygen or nitrogen is generally avoided as these protons are readily exchangeable with the solvent. nih.gov
Carbon-13 Labeling: Carbon-13 is typically incorporated into the carbon skeleton of the molecule and is metabolically stable. Placing the ¹³C label in a position that is not susceptible to metabolic cleavage is crucial to ensure that the label is retained in the major metabolites of interest. chemsrc.com For this compound, the labeling pattern suggests the incorporation of a ¹³C-labeled and deuterated methoxy (B1213986) group.
Specific Synthetic Route for this compound
Synthesis of the Glyburide (B1671678) Core Structure:
A common synthetic route for Glyburide starts from 2-methoxy-5-chlorobenzoic acid. nih.gov This is converted to its acid chloride, which then reacts with 2-(4-aminophenyl)ethylamine (B83115) to form an amide intermediate. Subsequent sulfonation of the phenyl ring with chlorosulfonic acid, followed by amination, yields the key sulfonamide precursor. nih.gov
Hydroxylation and Isotopic Labeling:
The target molecule, rac trans-4-Hydroxy Glyburide, is a known metabolite of Glyburide, formed by the hydroxylation of the cyclohexyl ring. utmb.eduresearchgate.netresearchgate.net The synthesis of the labeled metabolite would likely involve one of two general approaches:
Synthesis from a Labeled Glyburide Precursor:
Step 1: Synthesis of ¹³C,d₃-labeled 2-methoxy-5-chlorobenzoic acid. This would involve using a ¹³C-labeled and deuterated methylating agent, such as ¹³CH₃I-d₃, to introduce the labeled methoxy group onto a suitable precursor like 2-hydroxy-5-chlorobenzoic acid.
Step 2: Synthesis of the sulfonamide precursor. The labeled 2-methoxy-5-chlorobenzoic acid would then be carried through the synthetic sequence described above to produce the labeled sulfonamide.
Step 3: Coupling with trans-4-hydroxycyclohexylamine. The final step would involve the coupling of the labeled sulfonamide with trans-4-hydroxycyclohexylamine. This can be achieved by reacting the sulfonamide with phosgene (B1210022) or a phosgene equivalent to form a sulfonyl isocyanate, which then reacts with the amine, or by direct coupling using a suitable reagent.
Late-Stage Introduction of the Labeled Moiety:
Step 1: Synthesis of an unlabeled Glyburide analogue with a precursor to the hydroxyl group. This could involve using a protected trans-4-aminocyclohexanol (B47343) in the final coupling step.
Step 2: Introduction of the labeled methoxy group. This is chemically more challenging and less likely than the first approach due to the stability of the methoxy group on the aromatic ring.
The racemic nature of the final product ("rac") indicates that a non-stereoselective hydroxylation step is involved, or that a racemic starting material, such as rac-trans-4-hydroxycyclohexylamine, is used. The "trans" designation refers to the stereochemistry of the hydroxyl group relative to the amino group on the cyclohexane (B81311) ring.
Spectroscopic Characterization of the Labeled Compound
The successful synthesis and purification of this compound must be confirmed by rigorous spectroscopic analysis to verify its structure, isotopic enrichment, and purity.
Confirmation of Isotopic Enrichment and Purity
The isotopic enrichment refers to the percentage of the labeled compound that contains the desired stable isotopes. This is a critical parameter for its use as an internal standard in quantitative analysis.
| Parameter | Description | Analytical Technique |
| Isotopic Enrichment | The percentage of molecules containing the ¹³C and d₃ labels. | High-Resolution Mass Spectrometry (HRMS) |
| Chemical Purity | The percentage of the desired compound relative to any chemical impurities. | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) |
| Isotopic Purity | The percentage of the labeled molecules that have the correct number of isotopic labels. | High-Resolution Mass Spectrometry (HRMS) |
Table 1: Parameters for the Confirmation of Labeled Compound Quality
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, high-resolution MS)
High-Resolution Mass Spectrometry (HRMS):
HRMS is a powerful tool for confirming the elemental composition of a molecule and for determining its isotopic distribution. For this compound, the expected molecular ion peak in the mass spectrum would be shifted by +4 mass units compared to the unlabeled compound (one ¹³C and three deuterium atoms). The high resolution of the instrument allows for the differentiation of the labeled compound from any unlabeled or partially labeled species. researchgate.net
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| rac trans-4-Hydroxy Glyburide | C₂₃H₂₈ClN₃O₆S | 510.1415 |
| This compound | C₂₂¹³CH₂₅D₃ClN₃O₆S | 514.1609 |
Table 2: Theoretical Monoisotopic Masses
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the structure of a molecule and is invaluable for confirming the position of isotopic labels.
¹H NMR: In the proton NMR spectrum of the labeled compound, the signal corresponding to the methoxy group protons would be absent due to the replacement of protons with deuterium. This provides direct evidence of the deuteration at the intended position.
¹³C NMR: The carbon-13 NMR spectrum would show a signal for the methoxy carbon that is significantly enhanced in intensity due to the ¹³C enrichment. Furthermore, the signal may appear as a multiplet due to coupling with the deuterium atoms (C-D coupling), providing further confirmation of the labeling pattern. The absence of a strong signal at the chemical shift of a natural abundance methoxy carbon would indicate high isotopic enrichment.
The combination of these advanced spectroscopic techniques provides a comprehensive characterization of this compound, ensuring its identity, purity, and isotopic integrity for its intended use as a reliable internal standard in metabolic research.
Enzymatic Formation and Metabolic Pathways of Rac Trans 4 Hydroxy Glyburide
Identification of Cytochrome P450 Isoforms Involved in Glyburide (B1671678) Hydroxylation
The metabolism of glyburide into its hydroxylated derivatives is catalyzed by multiple cytochrome P450 isoforms. researchgate.net In vitro studies using human liver microsomes and recombinant CYP enzymes have been instrumental in identifying the specific enzymes responsible for these phase I metabolic reactions. nih.govmdpi.com While several CYPs can metabolize glyburide, their relative contributions vary, with studies pointing to major roles for isoforms within the CYP2C and CYP3A subfamilies. clinpgx.orgnih.gov
CYP2C9 is a key enzyme in the biotransformation of glyburide. researchgate.net Several clinical studies have highlighted the impact of CYP2C9 genetic polymorphisms on the pharmacokinetics of glyburide in vivo. clinpgx.org Individuals with the CYP2C93 allele, which results in decreased enzyme activity, show significantly reduced oral clearance of the drug. clinpgx.orgnih.gov For instance, the total oral clearance of glyburide in subjects with the CYP2C93/3 genotype was found to be approximately 20% of that in individuals with the wild-type CYP2C91/*1 genotype. nih.gov This strongly suggests that CYP2C9 is a primary pathway for glyburide metabolism in a clinical context. researchgate.net
In vitro studies further support the role of CYP2C9, showing that glyburide is a potent competitive inhibitor of CYP2C9-catalyzed reactions, with Ki values as low as 2.4 µM. nih.govkorea.ac.kr While some in vitro enzymology studies initially suggested a minimal role for CYP2C9 compared to CYP3A4, the clinical data regarding genetic polymorphisms provide compelling evidence for its significant contribution. researchgate.net
While CYP2C9 is significant, numerous studies identify CYP3A4 as the major enzyme responsible for glyburide metabolism in vitro. clinpgx.orgresearchgate.netnih.gov In studies using recombinant supersomes, the intrinsic clearance (Vmax/Km) of CYP3A4 for glyburide depletion was 4 to 17 times greater than that of other tested CYP isoforms. nih.gov Chemical inhibition studies using ketoconazole, a potent CYP3A inhibitor, showed the most significant reduction in glyburide depletion in human liver microsomes. nih.gov Correlation analyses in 16 different human liver microsomal preparations also demonstrated a significant link between CYP3A activity and glyburide depletion. nih.gov CYP3A4 is the most abundant CYP isoform in the human liver, which supports the assumption that it is a major contributor to glyburide metabolism in vivo. nih.gov
Other isoforms also play a role. CYP2C19 has been shown to metabolize glyburide, although its in vivo contribution is likely low due to its small fractional content (~4%) in the human liver. clinpgx.orgnih.gov Both CYP3A5 and the fetal-specific isoform CYP3A7 are also capable of metabolizing glyburide. researchgate.netnih.govnih.gov CYP3A7, the predominant CYP enzyme in human fetal livers, was found to generate the ethylene-hydroxylated metabolite (M5) as the predominant product, with an approximate 96% relative abundance. nih.gov
| CYP Isoform | Observed Role in Glyburide Metabolism | Supporting Evidence | Reference |
|---|---|---|---|
| CYP3A4 | Major contributor in vitro; highest intrinsic clearance. | Inhibition studies (ketoconazole); recombinant supersomes; correlation analysis. | nih.gov |
| CYP2C9 | Significant contributor in vivo; primary pathway suggested by clinical data. | Pharmacogenetic studies (CYP2C93 allele); potent competitive inhibition. | clinpgx.orgresearchgate.netnih.gov |
| CYP2C8 | Contributes to metabolism. | In vitro depletion studies; linkage with CYP2C92. | nih.gov |
| CYP2C19 | Contributes to metabolism, but likely a minor role in vivo. | In vitro depletion studies. | nih.gov |
| CYP3A5 | Capable of metabolizing glyburide. | Recombinant supersome studies. | nih.gov |
| CYP3A7 | Major metabolizing enzyme in fetal liver. | Studies with human fetal liver microsomes; high correlation with glyburide clearance in fetal tissue. | nih.gov |
Species-Specific Differences in Glyburide Metabolism to its 4-Hydroxy Metabolite
The metabolic profile of glyburide, including the formation of its 4-hydroxy metabolite, exhibits significant differences across various species. omicsonline.org Comparative in vitro studies using hepatic microsomes from humans, baboons, mice, rats, dogs, and monkeys have revealed both similarities and dissimilarities in biotransformation pathways. omicsonline.orgnih.govresearchgate.net
While mono-oxygenated metabolites are identified in all tested species, the quantities and specific profiles of these metabolites are dissimilar. omicsonline.orgresearchgate.net For example, a comparison between human and baboon liver and placental microsomes showed that while both species produced six distinct hydroxylated derivatives, the relative quantities of each metabolite differed between the species and even between the liver and placenta of the same species. nih.gov
Further analysis across human, mouse, rat, dog, and monkey liver microsomes confirmed that the drug-to-metabolite ratio varies significantly among species. omicsonline.org This suggests distinct activity levels and substrate specificities of the cytochrome P450 enzymes across different species. omicsonline.org Such studies concluded that in terms of metabolite formation, the mouse is more akin to the human compared to the rat, making it a potentially more suitable preclinical model for this specific drug. omicsonline.org
In Vitro Metabolic Studies Using Hepatic and Other Tissue Microsomes
In vitro systems, particularly hepatic microsomes, are standard tools for investigating drug metabolism. mdpi.com For glyburide, studies using microsomal preparations from human liver have been essential for elucidating the roles of various CYP enzymes. nih.govnih.govkorea.ac.kr These preparations contain a rich complement of phase I enzymes, allowing for detailed characterization of metabolic pathways. mdpi.com
Beyond the liver, the metabolism of glyburide has been investigated in other tissues. Given the use of glyburide in treating gestational diabetes, placental microsomes have been studied. nih.govresearchgate.net These studies revealed that human and baboon placentas can form the same six hydroxylated metabolites as the liver, but the amounts formed by the placenta are only a fraction of those formed by the liver. nih.govresearchgate.net
Kinetic studies are crucial for quantifying the efficiency of enzymatic reactions. The kinetic parameters Michaelis constant (Km), which reflects substrate affinity, and maximum velocity (Vmax), which indicates the maximum rate of reaction, have been determined for glyburide metabolism by key CYP isoforms. nih.gov
| Parameter | CYP3A4 | CYP3A5 | CYP3A7 | Reference |
|---|---|---|---|---|
| Vmax (nmol/min/nmol P450) | 8.3 | 3.6 | 1.8 | nih.gov |
| Km,u (µM) | 0.22 | 0.42 | 0.14 | nih.gov |
| Clint,u (Vmax/Km,u) (ml/min/nmol P450) | 37.1 | 8.7 | 13.0 | nih.gov |
The formation of metabolites is contingent upon the drug reaching the metabolizing enzymes within the hepatocytes. This uptake from the blood into the liver is mediated by transport proteins. nih.gov For glyburide, organic anion-transporting polypeptides (OATPs), particularly OATP1B1 located on the sinusoidal membrane of hepatocytes, play a critical role. nih.govnih.gov
Glyburide is a known substrate for OATP1B1 and OATP2B1. clinpgx.orgnih.gov The activity of these transporters is the first step in hepatic clearance and is therefore a rate-limiting factor for subsequent metabolism by CYP enzymes. nih.gov Inhibition of OATP transporters has been shown to critically control the uptake of glyburide by the liver, which in turn impacts its metabolism and plasma clearance. nih.gov The interplay between transporters like OATP1B1 and metabolizing enzymes like CYP2C9 is crucial, as genetic polymorphisms in both can significantly affect the disposition and metabolism of substrate drugs. nih.gov
Impact of Genetic Polymorphisms on 4-Hydroxy Glyburide Formation (e.g., CYP2C9 variants)
The rate of formation of 4-Hydroxy Glyburide is not uniform across all individuals due to common genetic variations, or polymorphisms, in the CYP2C9 gene. These polymorphisms can lead to the production of an enzyme with decreased activity, which in turn significantly alters the metabolism and pharmacokinetics of Glyburide.
The most extensively studied and clinically relevant variants are CYP2C92 and CYP2C93. These alleles are considered low-activity or loss-of-function variants. Individuals who carry one or more of these variant alleles metabolize Glyburide more slowly than those with the wild-type gene (CYP2C9*1). This reduced metabolic rate means that the formation of 4-Hydroxy Glyburide is decreased, leading to a higher and more sustained concentration of the parent drug, Glyburide, in the bloodstream.
Detailed Research Findings:
CYP2C93 Variant: The CYP2C93 allele has a particularly pronounced effect on reducing the metabolic clearance of Glyburide. One study found that in individuals homozygous for this variant (CYP2C93/3), the total oral clearance of Glyburide was less than half that of individuals with the wild-type genotype (CYP2C91/1). Another study reported that in individuals heterozygous for the CYP2C9*3 allele, the median total area under the plasma concentration-time curve (AUC) for Glyburide was 280% higher than in those with the wild-type genotype, indicating significantly impaired metabolism to its hydroxylated metabolites.
CYP2C92 Variant: The CYP2C92 allele also contributes to reduced enzyme function, though its impact may be less dramatic than that of CYP2C93. Some research indicates that the pharmacokinetics of Glyburide were not significantly altered in individuals with the CYP2C91/*2 genotype compared to wild-type.
The clinical implication of these genetic polymorphisms is a marked variability in drug response. Slower metabolism in carriers of CYP2C92 and CYP2C93 leads to higher plasma concentrations of Glyburide. Consequently, the formation of 4-Hydroxy Glyburide is reduced. Research has demonstrated that the highest plasma levels of glibenclamide are found in individuals with the CYP2C91/3 genotype, while the lowest levels are observed in those with the wild-type CYP2C91/1 genotype.
Interactive Data Table: Impact of CYP2C9 Genotype on Glyburide Metabolism
| CYP2C9 Genotype | Effect on Enzyme Activity | Impact on Glyburide Clearance | Impact on Glyburide Plasma Concentration (AUC) | Key Finding |
| 1/1 (Wild-Type) | Normal | Normal | Normal | Serves as the baseline for normal metabolism. |
| 1/2 | Decreased | Slightly Decreased | Not significantly changed in some studies. | The effect of the 2 allele is generally less pronounced than the *3 allele. |
| 1/3 | Significantly Decreased | Significantly Decreased | Increased | Plasma levels of Glyburide are significantly higher compared to wild-type. |
| 2/3 | Significantly Decreased | Significantly Decreased | Increased | Individuals with this genotype show markedly affected pharmacokinetics. |
| 3/*3 | Severely Decreased | Severely Decreased (<50% of wild-type) | Substantially Increased | Homozygous carriers show the most significant reduction in Glyburide clearance. |
This variability underscores the importance of pharmacogenetics in understanding the disposition of drugs like Glyburide. The presence of CYP2C9 variant alleles directly impacts the enzymatic formation of 4-Hydroxy Glyburide, altering the pharmacokinetic profile of the parent drug and contributing to inter-individual differences in drug response.
Analytical Methodologies for Quantification and Identification in Biological Matrices
Application of rac trans-4-Hydroxy Glyburide-13C,d3 as an Internal Standard
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. By incorporating stable isotopes such as ¹³C and deuterium (B1214612), this compound is chemically identical to the analyte of interest but is mass-shifted, allowing it to be distinguished by the mass spectrometer. pharmaffiliates.comlgcstandards.com This unique characteristic is fundamental to its application in enhancing the reliability of bioanalytical methods. thermofisher.comresearchgate.neted.ac.uk
The primary function of an internal standard is to correct for the variability inherent in sample preparation and analysis. During LC-MS/MS assays, the analyte and the internal standard are subjected to the same procedural steps, including extraction, derivatization, and injection. Because this compound behaves identically to the endogenous metabolite during these processes, any loss of sample or variation in instrument response will affect both compounds proportionally. researchgate.neted.ac.uk This co-elution and co-ionization behavior allows for the calculation of a peak area ratio between the analyte and the internal standard, which effectively normalizes the data and leads to significantly improved accuracy and reproducibility of the quantitative results. bris.ac.uk
In one study, while 4-trans-hydroxy glyburide-d3 (B1448855) was initially chosen as an internal standard for the quantification of glyburide (B1671678) metabolites, interference from the isotopic peak of the analytes in the multiple reaction monitoring (MRM) mode led to the selection of another compound. nih.gov This highlights the critical need for careful selection and validation of internal standards to avoid such analytical challenges.
Biological matrices such as plasma and urine are complex mixtures containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. eijppr.com This phenomenon, known as matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. eijppr.commedipharmsai.com
The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects. thermofisher.com Since the internal standard co-elutes with the analyte and has the same physicochemical properties, it experiences the same degree of ion suppression or enhancement. bris.ac.uk By normalizing the analyte's response to that of the internal standard, the variability introduced by matrix effects is effectively canceled out, leading to more reliable and accurate measurements. thermofisher.comeijppr.com
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
The development of robust and reliable LC-MS/MS methods is crucial for the quantification of drug metabolites in biological samples. These methods must be rigorously validated to ensure they meet the stringent requirements of regulatory agencies. nih.gov
The initial step in any bioanalytical method is the extraction of the analyte from the biological matrix. The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). medipharmsai.com
For the analysis of glyburide and its metabolites, various extraction methods have been employed. One method utilized a simple protein precipitation with acetonitrile (B52724). nih.govualberta.ca Another approach involved liquid-liquid extraction with a mixture of n-hexane and methylene (B1212753) chloride after acidification of the plasma sample. nih.gov The goal of these techniques is to achieve high and reproducible recovery of the analyte while minimizing the co-extraction of matrix components that can cause ion suppression.
| Sample Preparation Technique | Description | Application Example |
| Protein Precipitation | A simple and rapid technique where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. | Used for the extraction of glyburide and its internal standard from human plasma. nih.govualberta.ca |
| Liquid-Liquid Extraction (LLE) | A technique that separates compounds based on their relative solubilities in two different immiscible liquids. | Employed for the extraction of glyburide and its metabolites from plasma using n-hexane and methylene chloride. nih.gov |
This table provides an overview of common sample preparation techniques used in the analysis of glyburide and its metabolites.
Effective chromatographic separation is essential to resolve the analyte from other metabolites and endogenous matrix components, thereby reducing the potential for interference. Reversed-phase high-performance liquid chromatography (HPLC) is commonly used for the separation of glyburide and its metabolites. ualberta.ca
The choice of the analytical column and mobile phase composition is optimized to achieve good peak shape and resolution. For instance, a C18 column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) has been successfully used. nih.gov
In the mass spectrometer, detection is typically performed using electrospray ionization (ESI) in the positive ion mode, followed by multiple reaction monitoring (MRM). nih.gov The MRM transitions are specific precursor-to-product ion pairs for the analyte and the internal standard, providing a high degree of selectivity and sensitivity.
| Parameter | Typical Conditions for Glyburide and Metabolite Analysis |
| Chromatographic Column | C8 or C18 reversed-phase column nih.govualberta.ca |
| Mobile Phase | A mixture of aqueous buffer (e.g., ammonium acetate) and organic solvent (e.g., acetonitrile, methanol) nih.govnih.govualberta.ca |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
This table summarizes typical chromatographic and mass spectrometric parameters for the analysis of glyburide and its metabolites.
High-Resolution Mass Spectrometry for Metabolite Profiling and Identification
High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of drug metabolites. researchgate.netijpras.com Instruments such as time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide accurate mass measurements, which can be used to determine the elemental composition of a metabolite. ijpras.com
In the context of glyburide metabolism, HRMS can be used to profile all potential metabolites in a biological sample. By comparing the mass spectra of the parent drug and its metabolites, researchers can identify the sites of biotransformation. researchgate.net The fragmentation patterns observed in the tandem mass spectra (MS/MS) provide further structural information, aiding in the definitive identification of the metabolites. researchgate.net The use of stable isotope-labeled compounds can further assist in distinguishing drug-related metabolites from endogenous molecules in complex HRMS datasets.
Future Directions in Analytical Method Development (e.g., Single-Cell Mass Spectrometry for Isotopic Labeling)
The landscape of analytical chemistry is continually evolving, with a significant push towards greater sensitivity and spatial resolution. A promising future direction for the analysis of isotopically labeled compounds like "this compound" lies in the burgeoning field of single-cell mass spectrometry. chinesechemsoc.orgrsc.org This advanced technique has the potential to provide unprecedented insights into cellular metabolism and drug disposition at the individual cell level. longdom.orgnih.gov
Single-cell mass spectrometry technologies are rapidly developing, with various ionization techniques such as nano-electrospray ionization (nanoESI), matrix-assisted laser desorption/ionization (MALDI), and secondary ion mass spectrometry (SIMS) being adapted for single-cell analysis. chinesechemsoc.org These methods offer the capability to detect and quantify metabolites within the minute volume of a single cell, addressing the challenge of cellular heterogeneity that is often obscured by bulk tissue or fluid analysis. longdom.orgacs.org
The application of single-cell mass spectrometry to isotopic labeling studies would enable researchers to trace the metabolic fate of "this compound" within individual cells. chinesechemsoc.org This could reveal cell-to-cell variations in drug metabolism, transporter activity, and pathway dynamics, which are critical for understanding drug efficacy and toxicity at a more granular level. nih.gov For instance, researchers could track the uptake and transformation of a labeled drug in different cell populations within a tumor, providing insights into mechanisms of drug resistance.
While the analysis of metabolites from single cells by mass spectrometry is still a formidable challenge due to the low abundance of analytes, ongoing advancements in instrumentation and methodologies are continually pushing the boundaries of detection. rsc.orglongdom.org The integration of microfluidics for precise single-cell isolation and manipulation with highly sensitive mass spectrometers is a key area of development. nih.gov As these technologies mature, their application to the study of isotopically labeled drug metabolites like "this compound" will undoubtedly open new frontiers in pharmacology and personalized medicine.
Preclinical and in Vitro Investigation of Rac Trans 4 Hydroxy Glyburide
Comparative Metabolic Profiles in Isolated Hepatocytes and Tissue Slices
In vitro systems such as isolated hepatocytes and liver microsomes are fundamental in characterizing the metabolic fate of xenobiotics. Studies using these systems have demonstrated that glyburide (B1671678) is extensively metabolized, primarily through hydroxylation.
Investigations using cultured rat hepatocytes have shown that these cells are a suitable model for studying the hepatic metabolism of glyburide. nih.govscispace.com In these systems, glyburide was shown to directly influence hepatic carbohydrate metabolism, for instance by stimulating glycogen (B147801) synthesis. nih.govscispace.com
Comparative studies involving microsomal preparations from different tissues and species have revealed both similarities and differences in glyburide metabolism. Research comparing human and baboon liver and placental microsomes identified the formation of six distinct hydroxylated derivatives of glyburide. nih.gov While the liver was the primary site of metabolism, the placenta also contributed, albeit to a much lesser extent. nih.govnih.gov Notably, the relative quantities of each metabolite, including the major active metabolites 4-trans-hydroxyglyburide (M1) and 3-cis-hydroxyglyburide (M2b), varied between species and between the liver and placental tissues. nih.govnih.gov In human hepatic microsomes, M1 was the predominant metabolite, whereas a different metabolite, M5 (ethyl-hydroxy glyburide), was the major product in human placental microsomes. nih.gov
| Metabolite | Tissue Source | Relative Abundance | Vmax (pmol mg protein-1min-1) |
|---|---|---|---|
| 4-trans-hydroxyglyburide (M1) | Hepatic Microsomes | Major (36% of total) | 80 ± 13 |
| Ethyl-hydroxy glyburide (M5) | Placental Microsomes | Major (87% of total) | 11 |
Mechanistic Studies of Biotransformation Pathways
The biotransformation of glyburide into its hydroxylated metabolites is a Phase I metabolic process catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. clinpgx.orgnih.gov The primary reaction is the hydroxylation of the cyclohexyl ring of the glyburide molecule. nih.govdrugbank.com
Multiple studies have confirmed that several CYP isoforms are involved in glyburide metabolism. In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the major enzyme responsible for glyburide metabolism, with significant contributions from CYP2C9. clinpgx.orgnih.govdrugbank.com Other isoforms, including CYP2C8, CYP2C19, and CYP3A5, also play a role, though to a lesser extent. clinpgx.orgdrugbank.comnih.govresearchgate.net The formation of specific metabolites is catalyzed by different enzymes; for example, CYP3A4 can form metabolites M1 through M5, while CYP2C9 is involved in forming M1, M2b, and M3. researchgate.net Despite some conflicting reports, kinetic data suggest the intrinsic clearance (Vmax/Km) by CYP3A4 is substantially higher than that of other isoforms, confirming its primary role in the in vitro setting. nih.govdrugbank.com
Elucidation of Reaction Mechanisms Using Isotope Effects
Detailed mechanistic studies employing kinetic isotope effects for the specific biotransformation of glyburide are not extensively documented in publicly available literature. Such studies would involve using specifically labeled glyburide molecules (like the deuterated rac trans-4-Hydroxy Glyburide-13C,d3) to probe the transition state of the hydroxylation reaction, helping to confirm the precise mechanism of C-H bond cleavage by the active oxygen species of the cytochrome P450 enzyme.
Identification of Intermediate Species
4-trans-hydroxycyclohexyl glyburide (M1) nih.govdrugbank.com
4-cis-hydroxycyclohexyl glyburide (M2a) nih.govdrugbank.com
3-cis-hydroxycyclohexyl glyburide (M2b) nih.govdrugbank.com
3-trans-hydroxycyclohexyl glyburide (M3) nih.govdrugbank.com
2-trans-hydroxycyclohexyl glyburide (M4) nih.gov
Ethyl-hydroxycyclohexyl glyburide (M5) nih.govdrugbank.com
Among these, M1 and M2b are considered the two major and pharmacologically active metabolites. clinpgx.orgdrugbank.comresearchgate.net
In Vitro Binding Studies (e.g., to SUR1/Kir6.2, transport proteins)
Glyburide exerts its primary pharmacological effect by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel (SUR1/Kir6.2) in pancreatic β-cells. clinpgx.orgontosight.ai Cryo-electron microscopy studies have revealed that glibenclamide (glyburide) binds within a pocket in the transmembrane bundle of the SUR1-ABC core. nih.gov
Crucially, the active metabolite, rac trans-4-Hydroxy Glyburide, also demonstrates significant binding affinity for this receptor. In vitro studies have shown that it inhibits the binding of radiolabeled glyburide to rat brain synaptosomes, which express SUR1/Kir6.2 channels. It exhibits high affinity, with IC50 values of 0.95 nM and 100 nM at the high and low-affinity binding sites, respectively. medchemexpress.com
| Compound | Target | Assay System | Binding Affinity (IC50) |
|---|---|---|---|
| rac trans-4-Hydroxy Glyburide | SUR1/Kir6.2 (High-affinity site) | Rat Brain Synaptosomes | 0.95 nM |
| rac trans-4-Hydroxy Glyburide | SUR1/Kir6.2 (Low-affinity site) | Rat Brain Synaptosomes | 100 nM |
In addition to its target receptor, the disposition of glyburide and its metabolites is influenced by various drug transport proteins. Glyburide itself is a substrate for hepatic uptake transporters like the organic anion-transporting polypeptide (OATP)1B1 and OATP2B1. nih.govnih.gov Furthermore, its metabolites, including trans-4-Hydroxy Glyburide, are subject to efflux by transporters such as P-glycoprotein (ABCB1), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs). researchgate.net This indicates that both the parent drug and its active metabolites are involved in complex interactions with a range of transport proteins that govern their absorption, distribution, and elimination. researchgate.net
Investigation of Metabolic Interactions with Other Xenobiotics (e.g., enzyme inhibition/induction studies)
The involvement of CYP enzymes in the metabolism of glyburide makes it susceptible to drug-drug interactions with other xenobiotics that act as enzyme inhibitors or inducers.
In vitro studies using human liver microsomes have demonstrated that glyburide is a potent competitive inhibitor of CYP2C9, with a Ki value of 2.4 µM. nih.gov It also acts as a weaker inhibitor of CYP3A4, with a Ki of 42.5 µM. nih.gov This suggests that glyburide can potentially increase the plasma concentrations of co-administered drugs that are primarily cleared by CYP2C9. nih.gov
Conversely, the metabolism of glyburide can be altered by other compounds. Co-administration with potent inducers of CYP enzymes, such as rifampicin (B610482), can lead to a significant reduction in the plasma concentration of glyburide, potentially decreasing its therapeutic effect. psu.edu The interaction with rifampicin is likely due to the induction of CYP2C9 and possibly the P-glycoprotein transporter. psu.edu
Inhibitors of CYP enzymes can increase glyburide exposure. For example, clarithromycin, a CYP3A4 inhibitor, can increase plasma concentrations of glyburide, likely by inhibiting both its metabolism and its OATP2B1-mediated uptake. nih.gov Other drugs, including salicylates and sulfonamides, may also potentiate the effects of glyburide. fda.report Concomitant use with bosentan (B193191) is contraindicated due to an increased risk of liver enzyme elevations. nih.govfda.report
| Interacting Xenobiotic | Mechanism | Effect on Glyburide | Primary Enzyme/Transporter Involved |
|---|---|---|---|
| Rifampicin | Enzyme Induction | Decreased plasma concentration | CYP2C9, P-glycoprotein |
| Clarithromycin | Enzyme/Transporter Inhibition | Increased plasma concentration | CYP3A4, OATP2B1 |
| Bosentan | Unknown | Contraindicated (Increased liver enzymes) | Not specified |
| Salicylates, Sulfonamides | Potentiation | Increased hypoglycemic effect | Not specified |
| Glyburide (as perpetrator) | Enzyme Inhibition | Inhibits metabolism of other drugs | CYP2C9 (potent), CYP3A4 (weak) |
Role of Rac Trans 4 Hydroxy Glyburide 13c,d3 As a Research Tool
Applications in Quantitative Drug Metabolism and Pharmacokinetic Studies (Preclinical)
In preclinical drug metabolism and pharmacokinetic (DMPK) studies, the accurate quantification of drug metabolites is essential for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. rac trans-4-Hydroxy Glyburide-13C,d3 is primarily used as an internal standard in bioanalytical methods, most commonly with Liquid Chromatography-Mass Spectrometry (LC-MS).
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. This is because they share nearly identical physicochemical properties with the unlabeled analyte of interest (the trans-4-Hydroxy Glyburide (B1671678) metabolite). As a result, the SIL standard experiences the same effects during sample extraction, chromatographic separation, and ionization in the mass spectrometer. By adding a known amount of this compound to a biological sample at the beginning of the workflow, any experimental variability, such as analyte loss during sample preparation or ion suppression in the MS source, can be corrected for. The analyte-to-internal standard response ratio is used for quantification, which significantly enhances the accuracy, precision, and reliability of the results.
Table 1: Advantages of Using this compound as an Internal Standard in Preclinical PK/Metabolism Studies
| Feature | Advantage | Rationale |
| Near-Identical Chemical Properties | Co-elutes with the unlabeled metabolite in LC, ensuring it is subjected to the same matrix effects. | The stable isotope labels (¹³C, D) cause a negligible change in polarity and chemical behavior compared to the unlabeled metabolite. |
| Distinct Mass-to-Charge (m/z) Ratio | Allows for simultaneous but separate detection by the mass spectrometer, preventing signal overlap. | The increased mass from the ¹³C and deuterium (B1214612) atoms makes it easily distinguishable from the native metabolite. |
| Correction for Sample Variability | Normalizes for analyte loss during extraction, dilution, and other sample preparation steps. | Since the labeled standard behaves like the analyte, the ratio of their signals remains constant even if absolute recovery varies between samples. |
| Improved Accuracy & Precision | Leads to highly reliable and reproducible quantitative data for pharmacokinetic modeling. | Minimizes the impact of instrumental drift and inter-sample variations in matrix composition. |
Utility in Elucidating Enzyme Kinetics and Substrate Specificity
The metabolism of Glyburide to its hydroxylated metabolites is primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver. In vitro studies using human liver microsomes have identified CYP3A4 as the major enzyme responsible for Glyburide metabolism, with additional contributions from CYP2C9, CYP2C19, and CYP2C8.
The use of this compound is instrumental in studying the kinetics of these enzymatic reactions. In a typical in vitro experiment, the parent drug, Glyburide, is incubated with liver microsomes or recombinant CYP enzymes. The reaction is stopped at various time points, and the amount of trans-4-Hydroxy Glyburide formed is quantified using LC-MS, with this compound serving as the precise internal standard for the analysis.
This accurate quantification allows for the determination of key enzyme kinetic parameters:
Vmax (Maximum Velocity): The maximum rate at which the enzyme can form the metabolite.
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.
Intrinsic Clearance (CLint): Calculated as Vmax/Km, this value represents the metabolic efficiency of an enzyme towards the substrate.
By performing these experiments with a panel of different CYP enzymes, researchers can definitively identify which enzymes are responsible for producing the trans-4-Hydroxy Glyburide metabolite and characterize their relative contributions.
Table 2: Role in Characterizing Glyburide-Metabolizing Enzymes
| Enzyme Family | Specific Isoform(s) | Role in Glyburide Metabolism | Kinetic Parameters Determined Using Labeled Metabolite Standard |
| Cytochrome P450 | CYP3A4 | Major contributor to the formation of hydroxylated metabolites. | Vmax, Km, Intrinsic Clearance (CLint) |
| Cytochrome P450 | CYP2C9 | Significant contributor, with known genetic polymorphisms affecting in vivo clearance. | Vmax, Km, Intrinsic Clearance (CLint) |
| Cytochrome P450 | CYP2C19, CYP2C8 | Lesser, but still measurable, contributors to overall metabolism. | Vmax, Km, Intrinsic Clearance (CLint) |
Contribution to Understanding Species-Specific Drug Disposition
Selecting an appropriate animal model that mimics human metabolism is a cornerstone of preclinical drug development. Significant species differences exist in the expression and activity of CYP enzymes, which can lead to different metabolic profiles for a drug candidate. In vitro studies comparing the metabolism of Glyburide across hepatic microsomes from different species have highlighted these variations.
One such comparative study incubated Glyburide with liver microsomes from humans, mice, rats, dogs, and monkeys. While monohydroxylated metabolites were identified in all species, the relative amounts and specific profiles differed. For instance, a dihydroxylated metabolite was found in quantifiable amounts in human and mouse microsomes but not in those from rats, dogs, or monkeys. Such research concluded that, in terms of metabolite formation, the mouse is a more suitable preclinical model for Glyburide than the rat, as its metabolic profile more closely resembles that of humans. Another study noted differences in the relative quantities of metabolites formed between human and baboon liver and placental tissues.
In all such studies, this compound is the essential tool that enables the precise, comparative quantification of the key trans-4-Hydroxy Glyburide metabolite across the different species being tested.
Table 3: Comparative In Vitro Metabolism of Glyburide in Liver Microsomes
| Species | Relative Metabolic Profile Compared to Human | Key Findings |
| Human | Baseline for comparison | Extensive metabolism to various hydroxylated metabolites, including trans-4-Hydroxy Glyburide. |
| Mouse | High similarity | Formation of monohydroxylated and dihydroxylated metabolites closely resembles the human profile. |
| Rat | Moderate similarity | Forms monohydroxylated metabolites but lacks the dihydroxylated metabolites seen in humans and mice. |
| Dog | Moderate similarity | Forms monohydroxylated metabolites but lacks key dihydroxylated metabolites. |
| Monkey | High similarity | Metabolic turnover is high, suggesting it could be a suitable non-rodent species for further studies. |
| Baboon | High similarity | Forms the same six hydroxylated derivatives as humans, though relative quantities may differ. |
Potential as a Biomarker for Metabolic Phenotyping in Research Models
Inter-individual variability in drug response is often linked to genetic polymorphisms in drug-metabolizing enzymes like CYP2C9. These genetic differences can result in distinct metabolic phenotypes, such as poor, intermediate, extensive, or ultra-rapid metabolizers. In a preclinical setting, it is crucial to understand how such variability might impact a drug's behavior.
By administering Glyburide to a cohort of research animals (e.g., a panel of mice from different strains), the rate of formation of the trans-4-Hydroxy Glyburide metabolite can be used as a biomarker to characterize the metabolic phenotype of each animal or strain. The precise quantification enabled by using this compound as an internal standard is critical for this application.
Animals demonstrating high levels of the metabolite could be classified as "extensive metabolizers," while those with low levels could be classified as "poor metabolizers." This phenotyping allows researchers to study the pharmacokinetic and pharmacodynamic consequences of different metabolic rates within a controlled research environment. For example, it enables studies to correlate metabolic capacity with drug efficacy or the potential for drug-drug interactions, providing valuable insights that can be extrapolated to predict human responses.
Table 4: Application in Preclinical Metabolic Phenotyping
| Metabolic Phenotype | Expected Formation of trans-4-Hydroxy Glyburide | Research Application |
| Poor Metabolizer | Low plasma/tissue concentration of the metabolite. | Model for studying drug accumulation and potential for parent-drug-driven effects. |
| Extensive Metabolizer (Normal) | Moderate/expected plasma/tissue concentration of the metabolite. | Represents the typical metabolic profile for the species. |
| Ultra-Rapid Metabolizer | High plasma/tissue concentration of the metabolite. | Model for studying rapid drug clearance and potential for reduced efficacy. |
Future Research Directions and Unanswered Questions
Exploration of Additional Minor Metabolic Pathways
The metabolism of glyburide (B1671678) is known to produce two major metabolites: 4-trans-hydroxycyclohexyl glyburide and 3-cis-hydroxycyclohexyl glyburide. nih.govutmb.educlinpgx.org However, research has revealed the formation of several other hydroxylated derivatives, which are considered minor metabolites. nih.govutmb.edu In vitro studies using human and baboon liver and placental microsomes have identified metabolites such as 4-cis-hydroxycyclohexyl glyburide, 3-trans-hydroxycyclohexyl glyburide, and 2-trans-hydroxycyclohexyl glyburide. nih.govutmb.eduresearchgate.net Additionally, an ethyl-hydroxy glyburide metabolite has been noted. researchgate.netresearchgate.net
Future research should focus on comprehensively identifying and characterizing these and potentially other, as-yet-undiscovered minor metabolic pathways. The use of rac trans-4-Hydroxy Glyburide-13C,d3 as a stable isotope-labeled standard can aid in the precise quantification and structural elucidation of these minor products in complex biological matrices. nih.gov Advanced analytical techniques, such as high-resolution mass spectrometry, are critical for distinguishing and identifying these closely related structures. nih.govutmb.edu Understanding the full spectrum of glyburide's biotransformation is necessary, as even minor metabolites could have significant pharmacological or toxicological activities.
Table 1: Known Minor Metabolites of Glyburide
| Metabolite Name | Method of Identification | Biological System Studied |
|---|---|---|
| 4-cis-hydroxycyclohexyl glyburide | Comparison with synthesized standards | Human and baboon liver/placental microsomes |
| 3-trans-hydroxycyclohexyl glyburide | Comparison with synthesized standards | Human and baboon liver/placental microsomes |
| 2-trans-hydroxycyclohexyl glyburide | Comparison with synthesized standards | Human and baboon liver/placental microsomes |
Advanced Modeling and Simulation of Metabolite Formation
Computational modeling and simulation are becoming indispensable tools in drug metabolism research. pharmajen.comamericanpharmaceuticalreview.com While the primary enzymes involved in glyburide metabolism, such as CYP2C9, CYP2C19, and CYP3A4, have been identified, the precise kinetics and contributing factors to the formation of specific metabolites like trans-4-Hydroxy Glyburide are complex. researchgate.netnih.gov
Future investigations should employ advanced modeling techniques to simulate the formation of this compound. Physiologically based pharmacokinetic (PBPK) modeling, for example, can integrate data on enzyme kinetics, drug transport, and physiological parameters to predict metabolite concentrations in various tissues. researchgate.net Molecular docking and quantum mechanics simulations could further elucidate the specific interactions between glyburide and the active sites of metabolizing enzymes, explaining the regioselectivity of the hydroxylation that leads to the trans-4-hydroxy metabolite over other potential products. americanpharmaceuticalreview.com These in silico approaches can help predict variability in metabolite formation across different populations and guide the design of future in vitro and in vivo experiments. pharmajen.com
Integration with Systems Biology Approaches (e.g., Proteomics, Metabolomics)
To fully understand the impact of glyburide metabolism, it is essential to move beyond the study of single molecules and embrace a systems-level perspective. scilit.com Systems biology, through the integration of 'omics' technologies like proteomics and metabolomics, offers a powerful framework for this purpose. researchgate.netnih.gov These approaches can provide a comprehensive snapshot of the global changes in proteins and small molecules in response to the drug and its metabolites. nih.gov
Future research should integrate the quantification of this compound with broader proteomics and metabolomics studies, particularly in the context of type 2 diabetes. researchgate.netolink.com For instance, by correlating the levels of this specific metabolite with changes in protein expression profiles in liver cells or alterations in the plasma metabolome of diabetic animal models, researchers can build comprehensive metabolic networks. nih.gov This approach could reveal novel interactions and downstream effects of the metabolite, linking its formation to specific pathways involved in glucose homeostasis, insulin (B600854) signaling, or off-target effects. nih.govyoutube.com Such studies will provide a more holistic understanding of the metabolite's role within the complex biological system. scilit.com
Development of Novel Isotope Labeling Strategies for Metabolite Research
Isotope labeling is a cornerstone of drug metabolism research, enabling the tracing and quantification of compounds within complex biological systems. metwarebio.com The synthesis of this compound, which incorporates both a heavy carbon and deuterium (B1214612) atoms, is an example of a stable isotope labeling (SIL) strategy. pharmaffiliates.com These labels are invaluable for mass spectrometry-based analysis, as they allow the metabolite to be distinguished from endogenous molecules. nih.govresearchgate.net
The future of metabolite research will benefit from the development of more sophisticated and efficient isotope labeling strategies. nih.gov This includes methods for incorporating stable isotopes into metabolically stable positions of a drug molecule to prevent the loss of the label during biotransformation. chemicalsknowledgehub.com Research could also focus on "parallel labeling" strategies, where different isotopes are used simultaneously to trace multiple metabolic pathways or to enhance the robustness of quantitative data. metwarebio.com Furthermore, developing more efficient synthetic routes to produce complex labeled compounds is crucial, as the synthesis of labeled drugs and their metabolites can often be a significant challenge. nih.gov These advancements will improve the precision and scope of studies investigating the fate of drug metabolites.
Application of the Labeled Metabolite in Investigating Specific Metabolic Disorders in Animal/In Vitro Models (excluding human clinical studies)
The availability of isotopically labeled metabolites like this compound opens up new possibilities for mechanistic studies in non-human models. This labeled compound can be used as a tracer or an internal standard in various experimental settings to investigate its specific role in metabolic disorders. researchgate.net
Future studies should utilize this labeled metabolite in in vitro systems, such as cultured hepatocytes or pancreatic beta-cells from animal models of diabetes, to probe its direct effects on cellular function. harvard.edu For example, researchers could investigate whether the metabolite itself modulates insulin secretion or glucose uptake. In animal models, such as diabetic rats or mice, this compound can be administered to study its pharmacokinetics, tissue distribution, and excretion, separate from the parent drug and other metabolites. harvard.eduomicsonline.org These experiments are critical for determining if the metabolite contributes to the therapeutic effect or has unique biological activities, providing insights that are essential for a complete understanding of the drug's mechanism of action. uthscsa.edu
Table 2: Relevant Compound Names
| Compound Name |
|---|
| This compound |
| Glyburide (Glibenclamide) |
| 4-trans-hydroxycyclohexyl glyburide |
| 3-cis-hydroxycyclohexyl glyburide |
| 4-cis-hydroxycyclohexyl glyburide |
| 3-trans-hydroxycyclohexyl glyburide |
| 2-trans-hydroxycyclohexyl glyburide |
Q & A
Basic Research Questions
Q. What are the critical handling and storage protocols for maintaining the stability of rac trans-4-Hydroxy Glyburide-C,d3 in laboratory settings?
- Methodological Answer : The compound should be stored at -20°C under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation, as it is hygroscopic and sensitive to moisture . For experimental use, prepare aliquots in DMSO or methanol (heated slightly for solubility), and avoid repeated freeze-thaw cycles. Stability data are limited, so periodic validation via LC-MS or NMR is recommended to confirm structural integrity .
Q. Which analytical techniques are most effective for characterizing rac trans-4-Hydroxy Glyburide-C,d3 and verifying isotopic purity?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (514.01 g/mol) and isotopic enrichment (C and d3). Pair this with nuclear magnetic resonance (NMR) to resolve stereochemistry (e.g., trans-4-hydroxycyclohexyl configuration) . For isotopic purity, quantitative C NMR or isotope ratio mass spectrometry (IRMS) can validate labeling efficiency .
Q. How does the synthesis of rac trans-4-Hydroxy Glyburide-C,d3 differ from its unlabeled counterpart?
- Methodological Answer : Synthesis requires isotopically labeled precursors (e.g., methoxy-C,d3 for the benzamide moiety). Key steps include:
- Isotopic incorporation during methoxylation to ensure C and deuterium retention.
- Chiral resolution to separate trans-4-hydroxy diastereomers, validated via chiral HPLC .
- Post-synthesis purification via preparative LC to achieve >98% isotopic and chemical purity .
Advanced Research Questions
Q. What experimental designs are optimal for investigating the metabolic fate of rac trans-4-Hydroxy Glyburide-C,d3 in in vitro hepatocyte models?
- Methodological Answer :
- Isotopic tracing : Use C-labeled metabolites to track hepatic phase I/II transformations (e.g., glucuronidation) via LC-HRMS metabolomics .
- Dose-response assays : Compare labeled vs. unlabeled metabolite kinetics to assess isotopic effects on CYP450 enzyme affinity .
- Data normalization : Account for deuterium isotope effects (e.g., kinetic isotopic fractionation) using internal standards like H5-glyburide .
Q. How can researchers resolve contradictions in pharmacokinetic (PK) data between rac trans-4-Hydroxy Glyburide-C,d3 and its unlabeled form?
- Methodological Answer :
- Controlled crossover studies : Administer labeled and unlabeled forms to the same preclinical model to isolate isotopic effects.
- Multivariate analysis : Apply principal component analysis (PCA) to PK parameters (e.g., C, AUC) to identify confounding variables (e.g., deuterium-induced metabolic slowing) .
- Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate isotope-specific distribution patterns .
Q. What theoretical frameworks guide the study of rac trans-4-Hydroxy Glyburide-C,d3's interaction with sulfonylurea receptors (SUR1)?
- Methodological Answer :
- Molecular docking simulations : Employ AutoDock Vina or Schrödinger Suite to model C/d3-induced steric or electronic effects on SUR1 binding .
- Free-energy perturbation (FEP) : Quantify binding affinity changes using isotopic substitutions in simulated lipid bilayers .
- Validation : Cross-reference computational results with surface plasmon resonance (SPR) assays to measure real-time binding kinetics .
Q. How can AI-driven tools enhance the design of rac trans-4-Hydroxy Glyburide-C,d3-based tracer studies for diabetes research?
- Methodological Answer :
- Generative AI models : Train algorithms on existing glyburide metabolite datasets to predict novel labeled analogs with optimized PK/PD profiles .
- COMSOL Multiphysics integration : Simulate in silico isotope distribution in pancreatic β-cells under varying glucose concentrations .
- Data fusion : Combine HRMS metabolomics with electronic health records (EHRs) to correlate tracer dynamics with clinical outcomes .
Data and Reporting Standards
Q. What are the best practices for documenting and sharing research data on isotopically labeled glyburide metabolites?
- Methodological Answer :
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Use repositories like MetaboLights or ChEMBL for raw HRMS/NMR datasets .
- Metadata standardization : Include isotopic purity, storage conditions, and solvent history in supplemental materials .
- Ethical compliance : Adhere to IBC/NIH guidelines for handling bioactive compounds, including spill protocols and personnel training .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
